

Application Note: Quantification of Neosolaniol in Animal Feed Samples by LC-MS/MS

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Compound of Interest		
Compound Name:	Neosolaniol	
Cat. No.:	B1681912	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neosolaniol (NEO) is a Type A trichothecene mycotoxin produced by various Fusarium species.[1][2] These fungi commonly contaminate grains and cereals used in animal feed production, particularly in colder climates.[1][3] The presence of NEO in animal feed is a significant concern for animal health, as it can cause a range of toxic effects, including cytotoxicity, particularly to dividing cells, and may lead to alimentary hemorrhage and vomiting. [1][4][5] Due to its stability during storage and processing, monitoring **Neosolaniol** levels is crucial for ensuring feed safety and preventing economic losses in the livestock industry.[2]

This application note provides a detailed protocol for the quantification of **Neosolaniol** in animal feed samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential for accurately detecting and quantifying this mycotoxin in complex feed matrices.[3][6]

Analytical Principle

The quantification of **Neosolaniol** from animal feed involves a three-step process: extraction, purification (clean-up), and instrumental analysis.[7]

 Extraction: Neosolaniol is first extracted from the homogenized feed sample using a suitable organic solvent mixture, typically acetonitrile and water.



- Clean-up: The crude extract is then purified using a solid-phase extraction (SPE) column to remove matrix components like fats and pigments that can interfere with the analysis.
- LC-MS/MS Detection: The purified extract is injected into an LC-MS/MS system. The analyte
 is separated from other components by liquid chromatography and then detected by a
 tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which
 provides excellent selectivity and sensitivity for quantification.

Materials and Reagents

- Standards: Neosolaniol certified standard, Internal Standard (e.g., Deepoxy-deoxynivalenol, DON-¹³C₁₅).
- Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (Type I, ultrapure).
- Reagents: Formic acid (reagent grade), Ammonium formate (reagent grade).
- Consumables: 50 mL polypropylene centrifuge tubes, 2 mL autosampler vials, syringe filters (0.22 μm), Solid-Phase Extraction (SPE) cartridges (e.g., MycoSep® or similar multifunctional clean-up columns).

Instrumentation

- Homogenizer/Blender: For grinding and homogenizing feed samples.
- Vortex Mixer and Centrifuge: Capable of holding 50 mL tubes.
- SPE Vacuum Manifold.
- Nitrogen Evaporator.
- LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocol Sample Preparation and Extraction



- Grind a representative portion of the animal feed sample to a fine powder (<1 mm).
- Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of extraction solvent (Acetonitrile/Water, 84:16 v/v).
- (Optional) Add the internal standard at a known concentration.
- Cap the tube and vortex vigorously for 1 minute.
- Shake on a mechanical shaker at 2000 rpm for 30 minutes.
- Centrifuge the sample at 4000 rpm for 15 minutes.
- Carefully collect the supernatant (the extracted sample) for the clean-up step.

Extract Clean-up

This protocol is based on a generic multifunctional or pass-through SPE column. Follow the manufacturer's specific instructions if different.

- Pass 5 mL of the supernatant from step 5.1.8 through the SPE clean-up column.
- Collect the purified eluate. A "dilute-and-shoot" approach may also be suitable, where the supernatant is simply diluted before injection, though this may introduce more matrix effects. [6][8]
- Transfer 2 mL of the purified eluate to a clean tube or vial.
- Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of mobile phase A/B (50:50 v/v).
- Vortex for 30 seconds and filter through a 0.22 μm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following tables provide typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument in use.



Table 1: Suggested Liquid Chromatography (LC) Parameters

Parameter	Value
Column	C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 μm)
Mobile Phase A	Water with 0.1% Formic Acid & 5mM Ammonium Formate
Mobile Phase B	Methanol with 0.1% Formic Acid & 5mM Ammonium Formate
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	10% B to 95% B over 8 min, hold for 2 min, reequilibrate

Table 2: Suggested Tandem Mass Spectrometry (MS/MS) Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Analyte	Precursor Ion (m/z)
Neosolaniol	400.1 [M+NH ₄] ⁺

Note: The precursor ion is often an ammonium adduct for better ionization of trichothecenes.[9] MRM transitions should be empirically optimized.

Quantification



Create a matrix-matched calibration curve by spiking blank feed extract with known concentrations of **Neosolaniol** standard (e.g., 1, 5, 10, 50, 100 μ g/kg). Plot the peak area ratio (Analyte/Internal Standard) against the concentration. The concentration of NEO in the samples is determined by interpolating their peak area ratios from this calibration curve.

Method Performance Data (Example)

The following table shows representative data for method validation. Actual performance must be determined in the laboratory.

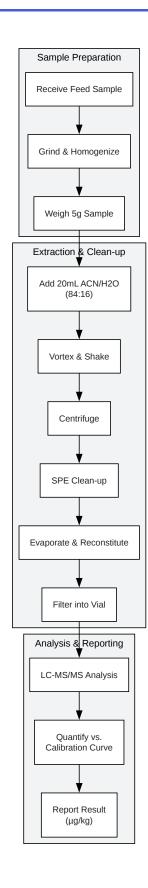
Table 3: Example Recovery and Precision Data for NEO in Spiked Feed

Spiking Level (µg/kg)	Mean Recovery (%) (n=6)	RSD (%)
5	95.2	8.5
25	98.6	6.1
100	101.3	4.7

Recovery values between 70% and 120% with a relative standard deviation (RSD) below 15% are generally considered acceptable.[8][10]

Visualized Workflows

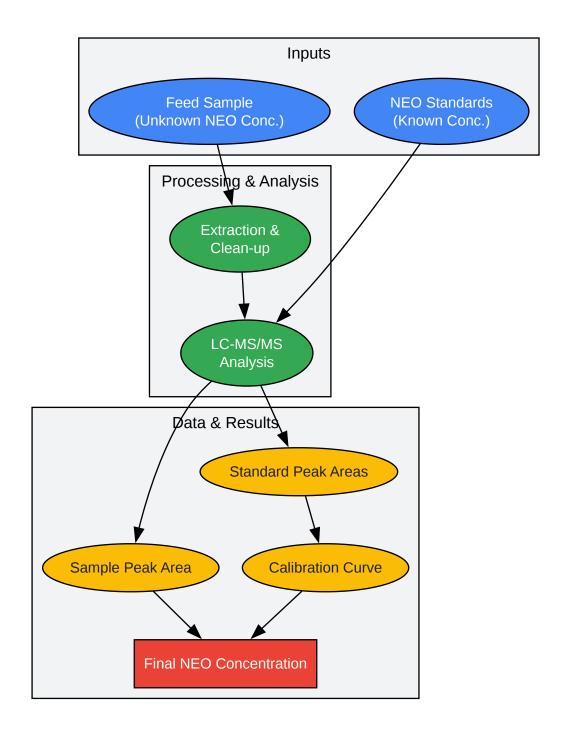




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Caption: Workflow for **Neosolaniol** quantification in animal feed.





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Caption: Logical relationship for LC-MS/MS quantification.

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